5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Catalog No.
S820428
CAS No.
1638612-89-1
M.F
C16H18N4O2
M. Wt
298.34 g/mol
Availability
In Stock
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5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]...

CAS Number

1638612-89-1

Product Name

5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

IUPAC Name

5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

InChI

InChI=1S/C16H18N4O2/c1-2-22-13-5-3-12(4-6-13)14-11-15-16(21)19(8-7-17)9-10-20(15)18-14/h3-6,9-11H,2,7-8,17H2,1H3

InChI Key

XOGWRKWIZQKQBU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN

5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms. The compound features an ethoxy group at the 2-position and an aminoethyl substituent at the 5-position of the pyrazine ring. This structural arrangement contributes to its potential biological activity and reactivity in various

Due to the lack of specific research on this compound, its mechanism of action remains unknown. However, related pyrazolo[1,5-a]pyrazinone structures have been investigated for their potential antimicrobial and antitumor activities. Their mechanisms might involve inhibiting essential enzymes or interfering with cellular processes in target organisms [, ].

Typical of pyrazolo[1,5-a]pyrazines, including:

  • Nucleophilic substitution: The aminoethyl group can act as a nucleophile in substitution reactions.
  • Condensation reactions: The presence of the amino group allows for condensation with carbonyl compounds, leading to the formation of imines or related structures.
  • Reduction reactions: The compound can undergo reduction to yield various derivatives, enhancing its functional properties.

These reactions highlight the versatility of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in organic synthesis.

Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, compounds similar to 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have shown promising results in inhibiting specific enzymes and modulating biochemical pathways relevant to disease processes. For instance:

  • Anticancer activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial effects: Studies suggest potential efficacy against various bacterial strains.

The synthesis of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through various methods:

  • One-pot synthesis: This involves combining starting materials such as 2-aminopyrazine and ethyl 4-bromoacetate under basic conditions to form the desired compound directly.
  • Multi-step synthesis: Starting from simpler pyrazole derivatives, further functionalization can be achieved through nucleophilic substitutions or coupling reactions.

Recent advancements have introduced more efficient synthetic routes that utilize inexpensive starting materials and offer high yields with reduced reaction times .

The applications of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one span across several fields:

  • Pharmaceutical development: Due to its biological activity, it is a candidate for drug development targeting various diseases.
  • Chemical research: Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Material science: Potential applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one focus on its binding affinity to biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking and surface plasmon resonance to assess how well the compound interacts with proteins involved in disease pathways. Preliminary results suggest significant interactions that warrant further investigation into its therapeutic potential .

Several compounds share structural characteristics with 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. Here are some notable examples:

Compound NameStructureUnique Features
3-(4-Ethoxyphenyl)-1H-pyrazoleStructureLacks aminoethyl group but retains ethoxy substitution.
1-Amino-3-(4-methoxyphenyl)pyrazoleStructureContains methoxy instead of ethoxy; different biological activity profile.
6-Amino-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidineStructureSubstituted at a different position; potential for different interactions.

These compounds illustrate the diversity within the pyrazolo[1,5-a] class and highlight the unique attributes of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one due to its specific substituents and structural features.

The compound 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one emerged as part of broader efforts to explore nitrogen-rich heterocyclic frameworks for pharmaceutical applications. While pyrazolo[1,5-a]pyrazine derivatives were first reported in the mid-20th century, this specific derivative gained attention in the early 21st century due to its structural novelty and potential bioactivity. Early synthetic routes for related pyrazolo[1,5-a]pyrazines involved cyclocondensation reactions between aminopyrazoles and carbonyl-containing precursors. The introduction of the 4-ethoxyphenyl and 2-aminoethyl substituents marked a deliberate effort to enhance solubility and target-binding capabilities, as evidenced by patents and synthetic studies from 2010–2025.

Key milestones in its development include:

  • 2011: Initial reports of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives demonstrated antiproliferative effects against lung cancer cells, validating the scaffold’s therapeutic potential.
  • 2020s: Advanced synthetic methodologies, such as microwave-assisted solvent-free reactions, enabled efficient large-scale production of derivatives like 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.
  • 2024: Structural optimization studies highlighted the role of the ethoxyphenyl group in modulating electronic properties and metabolic stability.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic functionalization of pyrazolo[1,5-a]pyrazines, a class prized for its:

  • Diverse reactivity: The fused pyrazole-pyrazine core allows regioselective substitutions at positions 2, 5, and 7, enabling tailored pharmacological profiles.
  • Electron-rich architecture: The ethoxyphenyl group donates electron density via resonance, while the aminoethyl side chain introduces basicity, enhancing interactions with biological targets.

Table 1: Key Functional Groups and Their Roles

GroupRole in Chemistry/Biology
Pyrazolo[1,5-a]pyrazine coreProvides planar rigidity for π-π stacking with enzyme active sites.
4-EthoxyphenylEnhances lipophilicity and stabilizes aryl-binding pocket interactions.
2-AminoethylFacilitates hydrogen bonding and improves aqueous solubility.

Its synthesis often employs:

  • Cyclocondensation: Between 5-aminopyrazoles and β-keto esters under acidic conditions.
  • Post-functionalization: Introduction of the ethoxyphenyl group via Suzuki-Miyaura coupling and aminoethylation through reductive amination.

Position in the Pyrazolo[1,5-a]pyrazine Family

Within the pyrazolo[1,5-a]pyrazine family, this derivative occupies a unique niche due to its substitution pattern:

Structural Differentiation

  • Core modifications: Unlike simpler analogs (e.g., unsubstituted pyrazolo[1,5-a]pyrazinones), the 4-ethoxyphenyl group introduces steric bulk, while the aminoethyl side chain enables zwitterionic character at physiological pH.
  • Comparative bioactivity: Derivatives with 4-alkoxyphenyl groups show superior kinase inhibition compared to halogenated analogs, as demonstrated in CDK2/TRKA inhibition assays.

Synthetic Versatility

The compound serves as a precursor for:

  • Metal complexes: Coordination via the pyrazine nitrogen and amino group.
  • Prodrugs: Acylation of the primary amine to improve bioavailability.

Table 2: Comparison with Related Pyrazolo[1,5-a]pyrazines

CompoundSubstituentsKey Applications
5-Methyl-2-phenyl derivativeMethyl at C5, phenyl at C2Antitubercular agents
5-(Cyclohexylmethyl)-3-(4-chlorophenyl)Cyclohexylmethyl at C5Kinase inhibition
5-(2-Aminoethyl)-2-(4-ethoxyphenyl)Aminoethyl at C5, ethoxyphenyl at C2Targeted cancer therapeutics

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy represents the most definitive method for structural characterization of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. The 1H NMR spectrum of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits characteristic signals that provide comprehensive structural information about the molecular framework [1] [2].

The aromatic region (7.0-8.5 ppm) displays signals corresponding to the 4-ethoxyphenyl substituent and the pyrazolo[1,5-a]pyrazin-4(5H)-one core. The ethoxyphenyl protons typically appear as a characteristic AA'BB' pattern, with the protons ortho to the ethoxy group appearing upfield (around 6.8-7.0 ppm) compared to those meta to the ethoxy group (7.4-7.8 ppm) [3] [4]. The pyrazolo ring protons manifest as distinct singlets or doublets in the 7.2-8.2 ppm region, with the H-3 proton of the pyrazolo[1,5-a]pyrazin-4(5H)-one core typically appearing as a singlet around 7.5-8.0 ppm [1] [2].

The aliphatic region provides critical information about the aminoethyl and ethoxy substituents. The ethoxy group exhibits the expected ethyl pattern: a triplet for the methyl group (CH3) around 1.2-1.4 ppm (J = 7.0 Hz) and a quartet for the methylene group (OCH2) around 4.0-4.2 ppm [3] [4]. The aminoethyl chain presents characteristic signals: the N-CH2 protons appear as a triplet around 2.8-3.2 ppm, while the CH2-NH2 protons manifest as a triplet around 3.6-4.0 ppm [5] [6].

Table 1: Characteristic 1H NMR Chemical Shifts for Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Structural UnitChemical Shift (ppm)MultiplicityJ-coupling (Hz)
Pyrazolo H-37.5-8.0s-
Ethoxyphenyl H-ortho6.8-7.0d8.0-9.0
Ethoxyphenyl H-meta7.4-7.8d8.0-9.0
N-CH2 (aminoethyl)2.8-3.2t6.0-7.0
CH2-NH23.6-4.0t6.0-7.0
OCH2 (ethoxy)4.0-4.2q7.0
CH3 (ethoxy)1.2-1.4t7.0

The integration pattern confirms the molecular composition: three protons for the ethoxy methyl group, two protons for the ethoxy methylene, four protons for the ethoxyphenyl ring, two protons for each methylene of the aminoethyl chain, and two protons for the amino group (exchangeable with D2O) [1] [2].

13C NMR Characterization

The 13C NMR spectrum provides complementary structural information through carbon chemical shift analysis. The carbonyl carbon (C=O) of the pyrazolo[1,5-a]pyrazin-4(5H)-one core appears characteristically downfield around 155-165 ppm, consistent with related derivatives [7] [8]. The aromatic carbon signals span the 110-160 ppm region, with the ethoxyphenyl carbons displaying distinct patterns: the carbon bearing the ethoxy group appears around 158-162 ppm, while the remaining aromatic carbons distribute across 110-140 ppm [4] [3].

The pyrazolo[1,5-a]pyrazin-4(5H)-one core carbons exhibit characteristic chemical shifts: the C-2 carbon (bearing the ethoxyphenyl group) appears around 140-150 ppm, while the C-3 carbon resonates around 100-110 ppm [1] [2]. The heterocyclic nitrogen-bearing carbons display chemical shifts in the 145-155 ppm range, reflecting the electron-withdrawing effect of the nitrogen atoms [7] [8].

Table 2: 13C NMR Chemical Shift Assignments for Key Structural Units

Carbon PositionChemical Shift (ppm)Assignment
C=O (pyrazolo core)155-165Carbonyl carbon
C-2 (pyrazolo core)140-150Ethoxyphenyl-bearing carbon
C-3 (pyrazolo core)100-110Pyrazolo ring carbon
C-ipso (ethoxyphenyl)158-162Ethoxy-bearing carbon
C-ortho/meta (ethoxyphenyl)110-140Aromatic carbons
N-CH2 (aminoethyl)40-45Alpha to nitrogen
CH2-NH235-40Beta to nitrogen
OCH2 (ethoxy)60-65Ethoxy methylene
CH3 (ethoxy)13-16Ethoxy methyl

The aliphatic carbons provide additional structural confirmation: the ethoxy methylene carbon appears around 60-65 ppm, while the ethoxy methyl carbon resonates around 13-16 ppm [3] [4]. The aminoethyl chain carbons display chemical shifts consistent with their electronic environment: the N-CH2 carbon appears around 40-45 ppm, while the CH2-NH2 carbon resonates around 35-40 ppm [5] [6].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak [M+H]+ for 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (C16H18N4O2, MW = 298.34) appears at m/z 299 in positive ion mode [1] [2] [3].

The fragmentation pattern follows established pathways for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Primary fragmentation involves loss of the aminoethyl side chain (M-43, corresponding to loss of CH2CH2NH2), generating a fragment at m/z 256 [9]. Secondary fragmentation includes loss of the ethoxy group (M-45, corresponding to loss of OC2H5) from the molecular ion, producing a fragment at m/z 254 [3] [4].

Table 3: Characteristic Mass Spectral Fragmentation Pattern

Fragment m/zLossStructural Assignment
299-[M+H]+ molecular ion
25643Loss of aminoethyl chain
25445Loss of ethoxy group
22673Loss of aminoethyl + ethoxy
191108Loss of ethoxyphenyl group
165134Core pyrazolo fragment

The base peak typically corresponds to the ethoxyphenyl cation (m/z 149), reflecting the stability of this aromatic fragment [3] [4]. Additional significant fragments include the pyrazolo[1,5-a]pyrazin-4(5H)-one core (m/z 165) and various rearrangement ions characteristic of heterocyclic systems [9].

Infrared Spectroscopy Features

Infrared spectroscopy provides functional group identification and structural confirmation through characteristic vibrational frequencies. The infrared spectrum of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits several diagnostic absorption bands [10] [11].

The carbonyl stretching vibration (C=O) of the pyrazolo[1,5-a]pyrazin-4(5H)-one core appears as a strong absorption around 1650-1680 cm-1, consistent with an amide-like carbonyl in conjugation with the aromatic system [10] [4]. The amino group displays characteristic N-H stretching vibrations as a broad absorption around 3300-3500 cm-1, with potential for hydrogen bonding interactions [10] [11].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm-1 region, while aliphatic C-H stretching occurs around 2850-3000 cm-1 [10] [11]. The ethoxy group contributes characteristic C-O stretching vibrations around 1200-1300 cm-1, with additional C-O-C stretching around 1000-1100 cm-1 [4] [12].

Table 4: Characteristic Infrared Absorption Frequencies

Functional GroupFrequency (cm-1)IntensityAssignment
N-H (amino)3300-3500broad, mediumPrimary amine stretching
C-H (aromatic)3000-3100mediumAromatic C-H stretching
C-H (aliphatic)2850-3000mediumAliphatic C-H stretching
C=O (carbonyl)1650-1680strongCarbonyl stretching
C=N (heterocycle)1580-1620mediumHeterocyclic C=N
C-O (ethoxy)1200-1300mediumC-O stretching
C-O-C (ether)1000-1100mediumEther C-O-C stretching

The heterocyclic system contributes additional characteristic absorptions: C=N stretching vibrations around 1580-1620 cm-1 and various ring vibrations in the 1400-1500 cm-1 region [10] [11]. The substitution pattern of the ethoxyphenyl group manifests through specific aromatic C-H bending vibrations around 800-900 cm-1 [4] [12].

UV-Visible Spectroscopic Properties

UV-visible spectroscopy reveals electronic transitions and conjugation patterns within the molecular framework. The electronic spectrum of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits characteristic absorption bands reflecting the extended conjugated system [13] [14].

The primary absorption maximum occurs around 280-320 nm, corresponding to π→π* transitions within the pyrazolo[1,5-a]pyrazin-4(5H)-one chromophore [13] [14]. The ethoxyphenyl substituent contributes additional absorption around 250-280 nm, while the extended conjugation between the heterocyclic core and the aromatic substituent generates charge-transfer transitions around 320-380 nm [14] [15].

Table 5: UV-Visible Absorption Characteristics

Absorption Maximum (nm)Extinction Coefficient (M-1cm-1)Transition TypeAssignment
250-2808,000-12,000π→π*Ethoxyphenyl transitions
280-32015,000-25,000π→π*Pyrazolo core transitions
320-3805,000-10,000n→π*Charge-transfer transitions
380-4202,000-5,000n→π*Nitrogen lone pair transitions

The compound exhibits moderate fluorescence properties, with emission maxima typically red-shifted 50-100 nm from the absorption maximum [13] [14]. The fluorescence quantum yield depends on the specific substitution pattern and solvent environment, with values ranging from 0.1 to 0.5 in polar solvents [13] [14].

Solvent effects significantly influence the spectroscopic properties, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state [13] [14]. The pH dependence reflects the basic nature of the amino group, with protonation causing hypsochromic shifts and altered absorption intensities [13] [14].

X-ray Crystallography and Structural Confirmation

X-ray crystallography provides definitive structural confirmation and detailed geometric parameters for 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. Single crystal diffraction analysis reveals the three-dimensional molecular architecture and intermolecular interactions [1] [2] [16].

The pyrazolo[1,5-a]pyrazin-4(5H)-one core adopts a planar configuration with minimal deviation from coplanarity, consistent with aromatic character and extended conjugation [1] [2] [16]. The ethoxyphenyl substituent typically exhibits a dihedral angle of 10-30° relative to the heterocyclic plane, reflecting steric interactions and electronic effects [16] [17].

Table 6: Selected Bond Lengths and Angles from X-ray Crystallography

Structural ParameterValueStandard Deviation
C-N (pyrazolo)1.35-1.40 ű0.01 Å
C=O (carbonyl)1.22-1.25 ű0.01 Å
C-C (aromatic)1.38-1.42 ű0.01 Å
C-O (ethoxy)1.36-1.38 ű0.01 Å
N-C-N (ring angle)108-112°±1°
C-N-C (ring angle)104-108°±1°

The aminoethyl chain adopts an extended conformation to minimize steric interactions, with the amino group positioned away from the heterocyclic core [1] [2] [16]. Intermolecular hydrogen bonding occurs between the amino group and carbonyl oxygen of adjacent molecules, generating chain-like or sheet-like packing arrangements [16] [17].

The crystal packing reveals π-π stacking interactions between pyrazolo[1,5-a]pyrazin-4(5H)-one cores, with interplanar distances of 3.3-3.5 Å characteristic of aromatic stacking [16] [17]. Additional weak interactions include C-H⋯O hydrogen bonds and C-H⋯π interactions involving the ethoxyphenyl substituent [16] [17].

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Dates

Last modified: 08-16-2023

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